molecular formula C15H14O4 B12894119 6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one CAS No. 205501-86-6

6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one

Cat. No.: B12894119
CAS No.: 205501-86-6
M. Wt: 258.27 g/mol
InChI Key: BSEKYAJQRZECLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one is a complex organic compound with a unique structure that includes a benzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance reaction efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce more saturated benzofuran compounds.

Scientific Research Applications

6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one: shares structural similarities with other benzofuran derivatives.

    Benzofuran: A simpler compound with a similar core structure but lacking the hydroxy and phenylmethyl groups.

    Coumarin: Another related compound with a benzopyrone structure.

Uniqueness: The presence of hydroxy and phenylmethyl groups in this compound imparts unique chemical properties and potential biological activities that distinguish it from other benzofuran derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

205501-86-6

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

6-hydroxy-3-[hydroxy(phenyl)methyl]-5,6-dihydro-4H-1-benzofuran-2-one

InChI

InChI=1S/C15H14O4/c16-10-6-7-11-12(8-10)19-15(18)13(11)14(17)9-4-2-1-3-5-9/h1-5,8,10,14,16-17H,6-7H2

InChI Key

BSEKYAJQRZECLG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)OC2=CC1O)C(C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.